molecular formula C16H17N3O4S2 B3012660 ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 532387-10-3

ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3012660
CAS No.: 532387-10-3
M. Wt: 379.45
InChI Key: LSJINUYMYICMFE-UHFFFAOYSA-N
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Description

The compound "ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" is a heterocyclic derivative featuring a fused tetrahydrobenzo[b]thiophene core linked to a tetrahydropyrimidinone moiety via a methyleneamino bridge. This structure combines electron-rich sulfur-containing rings with a thiouracil-like fragment, making it a candidate for pharmaceutical applications, particularly in anticancer research . Its synthesis typically involves multicomponent reactions, such as the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with functionalized aldehydes or ketones under acidic conditions .

Properties

IUPAC Name

ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-2-23-15(22)11-8-5-3-4-6-10(8)25-14(11)17-7-9-12(20)18-16(24)19-13(9)21/h7H,2-6H2,1H3,(H3,18,19,20,21,24)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCOKYOXWUWAHN-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that integrates a tetrahydrobenzo[b]thiophene moiety with a thienopyrimidine structure. This combination suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound features a complex structure that includes:

  • Tetrahydrobenzo[b]thiophene : Known for its biological activities.
  • Thienopyrimidine : Associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing the tetrahydrobenzo[b]thiophene scaffold exhibit significant biological activities, including anticancer, antibacterial, and antioxidant properties. The following sections detail specific findings related to the compound's biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance:

  • Inhibition of Enzymes : Compounds derived from tetrahydrobenzo[b]thiophene have shown inhibitory effects on PDK1 and LDHA enzymes, which are crucial in cancer metabolism. One study reported IC50 values for these inhibitors at 57.10 μg/mL and 64.10 μg/mL, respectively, indicating strong activity compared to standard inhibitors .
  • Cytotoxicity : The compound exhibited cytotoxic effects on colorectal cancer cell lines (LoVo and HCT-116) with IC50 values indicating significant activity against these cells .

Antibacterial Activity

The compound also demonstrates antibacterial properties:

  • Microbial Inhibition : Similar thiophene derivatives have been evaluated against various bacterial strains, showing promising results. For example, compounds were tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed:

  • Radical Scavenging : Compounds based on the tetrahydrobenzo[b]thiophene structure have shown significant antioxidant properties with IC50 values comparable to established antioxidants like butylated hydroxy toluene (BHT) .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of these compounds:

  • Binding Affinity : The docking studies revealed favorable interactions of the compound with targets involved in cancer pathways, suggesting mechanisms through which it may exert its anticancer effects .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • A study synthesized a series of tetrahydrobenzo[b]thiophene derivatives and evaluated their anticancer activity against various cell lines. The results indicated that some derivatives significantly inhibited cell proliferation and induced apoptosis .
  • Another investigation explored thienopyrimidine derivatives for their potential as anticancer agents, highlighting their ability to induce cell cycle arrest in cancer cells .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown promise in medicinal chemistry due to its structural complexity and potential biological activities. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : The unique structure may interact with cellular pathways involved in cancer progression.

Synthetic Organic Chemistry

The compound's ability to undergo further chemical derivatization makes it valuable in synthetic organic chemistry. It can serve as a building block for more complex molecules or be modified to enhance specific properties such as:

  • Bioavailability : Structural modifications can improve how well the compound is absorbed and utilized by biological systems.
  • Selectivity : Adjustments to the molecular structure may increase selectivity towards specific biological targets.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of structurally similar compounds to this compound. Results indicated significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Potential

Research focused on the anticancer effects of related compounds revealed that modifications to the thiophene ring enhanced cytotoxicity against various cancer cell lines. This highlights the potential for this compound in targeted cancer therapies.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects on Physicochemical Properties : The benzylidene and oxoindolinylidene groups (7b, 8) reduce melting points compared to the para-tolyl derivatives (9, 10a), likely due to increased molecular flexibility .
  • Synthetic Yields: Hydrazono-substituted derivatives (e.g., 10a) exhibit higher yields (85%) than oxoindolinylidene analogs (55%), suggesting superior stability during synthesis .
  • Spectroscopic Analysis: NMR studies of similar compounds reveal that substituents alter chemical shifts in regions corresponding to the pyrimidinone ring (positions 29–36 and 39–44), indicating electronic perturbations in the conjugated system .

Comparison with Other Heterocyclic Systems

  • Thiazolo[3,2-a]pyrimidine Derivatives : Compounds like "ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate" share a fused thiazole-pyrimidine core but lack the tetrahydrobenzo[b]thiophene moiety. These derivatives exhibit flattened boat conformations in the pyrimidine ring and distinct hydrogen-bonding patterns in crystal structures .
  • Pyrimidine Carboxamides : N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxamide (23) replaces the thiouracil-like fragment with a sulfonylpyrimidine carboxamide group, enhancing solubility but reducing π-π stacking interactions .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what critical reaction parameters must be optimized?

The compound is typically synthesized via multi-step heterocyclic condensation. A general approach involves:

  • Cyclocondensation : Reacting a tetrahydropyrimidine-thione precursor with a substituted tetrahydrobenzo[b]thiophene derivative in 1,4-dioxane under reflux with triethylamine as a catalyst (similar to methods in ).
  • Schiff Base Formation : Introducing the methyleneamino linker via condensation with aldehydes or ketones in acetic acid/acetic anhydride mixtures, as demonstrated in (78% yield, 8–10 h reflux). Key parameters include solvent polarity (dioxane vs. acetic acid), temperature control, and stoichiometric ratios of reactive groups (e.g., amine:aldehyde = 1:1.2) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray Crystallography : Essential for resolving conformational details, such as the puckered pyrimidine ring (deviation: 0.224 Å from planarity) and intermolecular C–H···O hydrogen bonding (bond length: ~2.8 Å) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 confirm regiochemistry, with characteristic shifts for the thioxo group (~δ 160–165 ppm in 13^13C) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 435.08) .

Q. What solvent systems are optimal for recrystallization, and how do they impact purity?

Ethyl acetate-ethanol (3:2 v/v) is widely used for slow evaporation, yielding single crystals with >98% purity. Polar aprotic solvents like DMF should be avoided due to potential solvate formation .

Advanced Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, identifying electrophilic centers (e.g., the thioxo sulfur) and nucleophilic attack sites. COMSOL Multiphysics integration with AI-driven algorithms (as in ) enables reaction pathway optimization by simulating solvent effects and transition states .

Q. What strategies address contradictory data in regioselectivity during heterocyclic ring formation?

  • Isotopic Labeling : Track 15^{15}N-labeled intermediates via 1^1H-15^{15}N HMBC to confirm bond formation sequences.
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 80°C vs. 120°C) to isolate intermediates and identify dominant pathways, as seen in ’s thiourea condensations .
  • Cross-Validation : Compare XRD data with computational docking studies to resolve ambiguities in substituent orientation .

Q. How does the compound’s conformational flexibility influence its biological activity?

The flattened boat conformation of the pyrimidine ring (observed in XRD) enhances π-π stacking with biological targets, while the tetrahydrobenzo[b]thiophene moiety provides hydrophobic anchoring. Molecular dynamics simulations (AMBER force field) can correlate puckering angles (e.g., 5–10°) with binding affinity trends .

Q. What experimental design principles mitigate batch-to-batch variability in large-scale synthesis?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., pH, catalyst loading). highlights AI-driven DoE for yield prediction.
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Purification Protocols : Gradient column chromatography (silica gel, hexane/EtOAc) ensures consistent purity (>95%) across batches .

Contradiction Analysis

Q. Why do reported yields vary significantly (50–78%) for similar synthetic protocols?

Discrepancies arise from:

  • Catalyst Purity : Triethylamine vs. sodium acetate ( vs. 7) alters reaction kinetics.
  • Workup Methods : Acid quenching (HCl vs. H2SO4) impacts precipitate formation and byproduct removal .
  • Scale Effects : Heat dissipation inefficiencies in larger batches reduce yields; microreactor systems may improve consistency .

Methodological Recommendations

  • Structural Validation : Always cross-reference XRD with 1^1H-1^1H COSY and NOESY to confirm stereochemistry .
  • Reaction Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) to align with sustainable chemistry principles .
  • Data Reproducibility : Document all synthetic parameters (e.g., cooling rates, stirring speeds) to minimize variability .

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